molecular formula C24H22ClNO5 B11615854 methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11615854
M. Wt: 439.9 g/mol
InChI Key: SFURHBNXDYUKOV-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H22ClNO5

Molecular Weight

439.9 g/mol

IUPAC Name

methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H22ClNO5/c1-5-31-18-11-16(25)15(10-17(18)29-3)20-19(24(28)30-4)12(2)26-22-13-8-6-7-9-14(13)23(27)21(20)22/h6-11,20,26H,5H2,1-4H3

InChI Key

SFURHBNXDYUKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OC

Origin of Product

United States

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